molecular formula C15H21NO4 B093746 Propiophenone, 2',4'-dimethoxy-3-morpholino- CAS No. 18703-83-8

Propiophenone, 2',4'-dimethoxy-3-morpholino-

Cat. No. B093746
CAS RN: 18703-83-8
M. Wt: 279.33 g/mol
InChI Key: LRMNBXLXQZOSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone, 2',4'-dimethoxy-3-morpholino- is a chemical compound that is widely used in scientific research. It is a member of the phenylketone class of compounds and is often referred to as PDM. PDM is a versatile compound that has been used in a variety of research applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes.

Mechanism Of Action

The mechanism of action of PDM is not fully understood, but it is thought to act as a nucleophile in chemical reactions. PDM has been shown to react with various electrophiles, including alkyl halides, to form new compounds. Additionally, PDM has been shown to react with certain metal ions to form metal complexes.

Biochemical And Physiological Effects

PDM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. PDM has been used as a tool for investigating the mechanisms of various biological processes, including the synthesis of cyclic ethers and the formation of metal complexes.

Advantages And Limitations For Lab Experiments

One of the main advantages of PDM is its versatility. It can be used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes. Additionally, PDM is relatively easy to synthesize and is considered to be relatively safe for use in laboratory experiments.
One limitation of PDM is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, PDM has not been extensively studied for its biochemical and physiological effects, so its safety and potential side effects are not fully understood.

Future Directions

There are many potential future directions for research involving PDM. One area of interest is the synthesis of new compounds with potential therapeutic applications, such as antitumor, antibacterial, and antiviral agents. Additionally, PDM could be used as a tool for investigating the mechanisms of various biological processes, including the formation of metal complexes and the synthesis of cyclic ethers. Further research is needed to fully understand the potential applications of PDM in scientific research.

Synthesis Methods

The synthesis of PDM involves a series of chemical reactions that begin with the condensation of propiophenone with 2,4-dimethoxybenzaldehyde. The resulting product is then reacted with morpholine to produce PDM. The synthesis of PDM is a well-established procedure that has been optimized over the years to produce high yields of pure product.

Scientific Research Applications

PDM has been used in a variety of research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize compounds with potential antitumor, antibacterial, and antiviral properties. PDM has also been used as a reagent in chemical reactions, including in the synthesis of cyclic ethers and in the preparation of heterocyclic compounds.

properties

CAS RN

18703-83-8

Product Name

Propiophenone, 2',4'-dimethoxy-3-morpholino-

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H21NO4/c1-18-12-3-4-13(15(11-12)19-2)14(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3

InChI Key

LRMNBXLXQZOSKD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC

Other CAS RN

18703-83-8

synonyms

1-(2,4-Dimethoxyphenyl)-3-morpholino-1-propanone

Origin of Product

United States

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